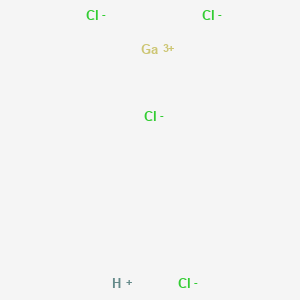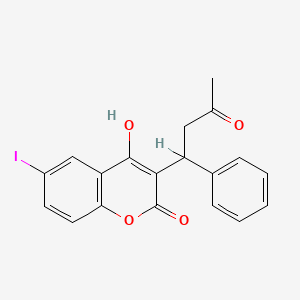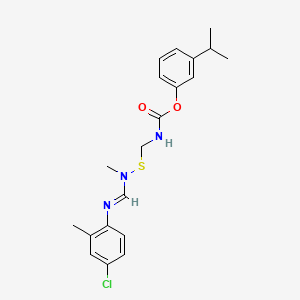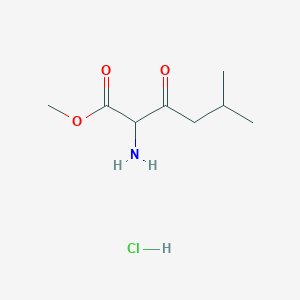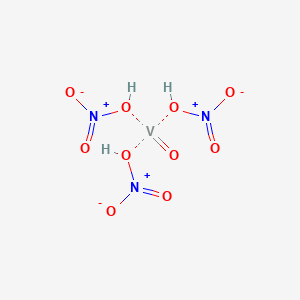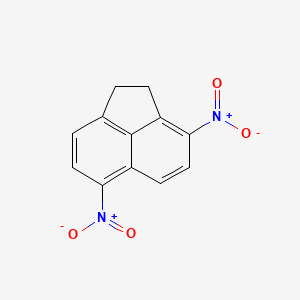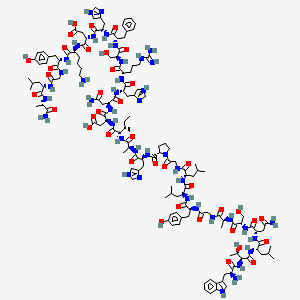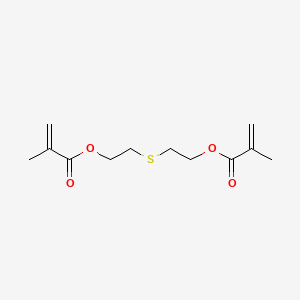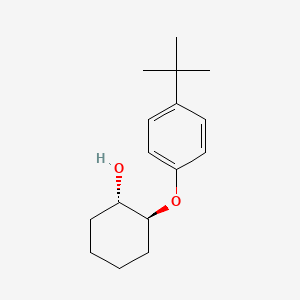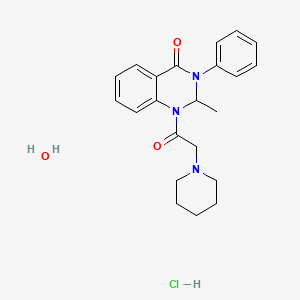![molecular formula C24H49ClN2O2S2 B13738454 4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride CAS No. 10027-64-2](/img/structure/B13738454.png)
4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride is a complex organic compound characterized by its cyclohexyl groups and amine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride involves multiple steps, typically starting with the preparation of intermediate compounds. The process may include:
Formation of the cyclohexylbutylamine intermediate: This step involves the reaction of cyclohexylbutylamine with appropriate reagents under controlled conditions.
Sulfonylation and sulfanylation: The intermediate is then subjected to sulfonylation and sulfanylation reactions to introduce the sulfonyl and sulfanyl groups.
Final amination:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The amine and sulfonyl groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced amines.
Substitution products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Modulate receptor activity: Interact with receptors to modulate their signaling pathways.
Alter cellular processes: Affect cellular processes by influencing molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures.
Sulfonyl and sulfanyl compounds: Molecules containing sulfonyl and sulfanyl groups.
Uniqueness
4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
10027-64-2 |
|---|---|
Fórmula molecular |
C24H49ClN2O2S2 |
Peso molecular |
497.2 g/mol |
Nombre IUPAC |
4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C24H48N2O2S2.ClH/c27-30(28,22-20-26-18-10-8-16-24-13-5-2-6-14-24)29-21-19-25-17-9-7-15-23-11-3-1-4-12-23;/h23-26H,1-22H2;1H |
Clave InChI |
ALXTYWHNGUGXRC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCCNCCSS(=O)(=O)CCNCCCCC2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



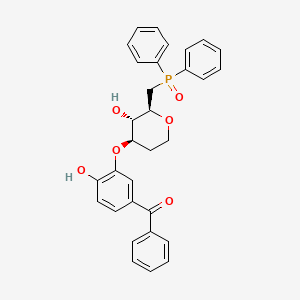
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
